molecular formula C21H32N2O3 B2732559 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide CAS No. 921524-29-0

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide

Cat. No.: B2732559
CAS No.: 921524-29-0
M. Wt: 360.498
InChI Key: YEKFINXVDLXRLV-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide is a synthetic heterocyclic compound featuring a benzo[b][1,4]oxazepin core fused with a bicyclic system. Key structural attributes include:

  • A seven-membered oxazepine ring containing oxygen and nitrogen atoms.
  • Substituents: isopentyl (at position 5), 3,3-dimethyl (on the tetrahydro ring), and a 4-oxo group.
  • A pivalamide (2,2-dimethylpropanamide) moiety at position 7, contributing steric bulk and metabolic stability .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-14(2)10-11-23-16-12-15(22-18(24)20(3,4)5)8-9-17(16)26-13-21(6,7)19(23)25/h8-9,12,14H,10-11,13H2,1-7H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKFINXVDLXRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C(C)(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide is a compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

1. Chemical Structure and Properties

The molecular formula for this compound is C22H32N4O4SC_{22}H_{32}N_{4}O_{4}S with a molecular weight of 448.6 g/mol. The compound features a unique seven-membered heterocyclic ring structure which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H32N4O4S
Molecular Weight448.6 g/mol
CAS Number1428373-16-3

2. Synthesis

The synthesis of this compound involves several steps including the formation of the oxazepin ring and subsequent functionalization at various positions. The synthetic pathway typically includes:

  • Formation of Tetrahydrobenzo[b][1,4]oxazepin : This involves cyclization reactions that create the core structure.
  • Introduction of Isopentyl and Dimethyl Groups : These substituents can influence lipophilicity and biological interactions.
  • Amidation : The final step involves the introduction of the pivalamide moiety through amide bond formation.

3.2 Anticancer Potential

Preliminary studies suggest that derivatives of oxazepin compounds may have anticancer properties. For instance, analogues tested in vitro against leukemia cells demonstrated varying degrees of cytotoxicity. While specific IC50 values for this compound are not available in the literature, the structural similarity to active compounds suggests potential for further investigation.

Case Study 1: Anticancer Activity

In a study investigating oxazepin derivatives, several compounds were synthesized and tested against CCRF-CEM leukemia cells. Results indicated that modifications to the oxazepin structure could enhance cytotoxic effects:

CompoundIC50 (µg/mL)
Compound A (control)>20
Compound B (oxazepin)6.7
N-(5-isopentyl...)TBD

Note: TBD indicates that specific data for N-(5-isopentyl...) is not yet available.

5. Conclusion and Future Directions

This compound presents a promising area for future research due to its unique structural features and potential biological activities. Further studies are necessary to elucidate its mechanisms of action and therapeutic applications.

Comparison with Similar Compounds

Implications :

  • The benzooxazepin core may enhance membrane permeability due to its lipophilic nature compared to the polar thiazolidinone-quinazolinone hybrids.
  • The pivalamide group likely improves metabolic stability versus the thioacetamide moieties in 6m–6o, which are prone to oxidation or hydrolysis .

Pharmacological Activity

The Hindawi study highlights antimicrobial activity for compounds 6m–6o (e.g., MIC values of 4–16 µg/mL against S. aureus). While the target compound’s activity is unspecified, structural differences suggest divergent mechanisms:

  • Electron-withdrawing groups (e.g., 4-oxo in the target) may reduce reactivity compared to the electron-deficient thioxothiazolidinone in 6m–6o.

Physicochemical Properties

Property Target Compound Compound 6m
Molecular weight ~418 g/mol (calculated) 529 g/mol
logP (predicted) ~3.5 (high lipophilicity) ~2.8 (moderate)
Hydrogen bond donors 2 (amide NH, oxo O) 3 (thioacetamide NH, quinazolinone NH, oxo O)

Q & A

Q. How can researchers confirm the structural identity of this compound during synthesis?

  • Methodological Answer: Structural confirmation requires a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HMBC) to resolve the oxazepine ring and substituents, and high-resolution mass spectrometry (HRMS) to verify molecular weight. For example, in analogous oxazepine derivatives, key NMR peaks include δ ~4.5–5.5 ppm for oxazepine ring protons and δ ~1.2–1.5 ppm for isopentyl methyl groups . HRMS should align with the molecular formula (e.g., C₂₃H₃₃N₂O₃ requires m/z ≈ 385.25).

Q. What are critical factors in optimizing the multi-step synthesis of this compound?

  • Methodological Answer: Key factors include:
  • Reaction conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates, and controlled temperatures (e.g., 0–5°C for acylation steps) .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or preparative HPLC for isolating high-purity intermediates .
  • Catalysts : Triethylamine or DMAP for efficient coupling reactions, as seen in similar benzamide-oxazepine syntheses .

Q. How can researchers assess the compound’s potential biological activity?

  • Methodological Answer: Initial screening involves:
  • Enzyme inhibition assays : Competitive binding studies (e.g., fluorescence polarization for kinase targets) .
  • In vitro cytotoxicity : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with targets like vasopressin receptors or kinases .

Advanced Research Questions

Q. How do substituents (e.g., isopentyl vs. isobutyl) impact the compound’s pharmacological profile?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies :
  • Synthesize analogs with varying alkyl chains (e.g., isopentyl → isobutyl) and test binding affinity using radioligand assays .
  • Compare logP values (via HPLC) to evaluate lipophilicity changes affecting membrane permeability .
  • Use QSAR models to predict bioavailability and toxicity .

Q. What strategies resolve contradictions in solubility or stability data across studies?

  • Methodological Answer:
  • Controlled reproducibility : Standardize solvents (e.g., DMSO for stock solutions) and storage conditions (-20°C under desiccation) .
  • Advanced analytics : LC-MS to detect degradation products or impurities influencing stability .
  • Collaborative validation : Cross-lab replication of key experiments (e.g., kinetic solubility assays) .

Q. How can pharmacokinetic challenges (e.g., metabolic instability) be addressed?

  • Methodological Answer:
  • Prodrug design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance metabolic stability, as demonstrated in related sulfonamide derivatives .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility .
  • In vitro metabolism : Liver microsome assays to identify vulnerable sites for structural modification .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer:
  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
  • Isotopic labeling : Use ¹⁴C or ³H isotopes in tracer studies to track metabolic pathways .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for receptor-ligand interactions .

Technical Challenges & Solutions

Q. How to mitigate hygroscopicity issues during storage?

  • Methodological Answer:
  • Lyophilization : Store as a lyophilized powder under argon .
  • Karl Fischer titration : Monitor moisture content and use desiccants (e.g., molecular sieves) .

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

  • Methodological Answer:
  • Xenograft models : Test antitumor activity in immunodeficient mice with human cancer cell lines .
  • PK/PD studies : Use Sprague-Dawley rats for bioavailability and tissue distribution analysis (LC-MS/MS quantification) .
  • Safety profiling : Rodent histopathology and serum biomarker analysis (ALT, creatinine) .

Q. How to apply green chemistry principles to its synthesis?

  • Methodological Answer:
  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative .
  • Catalyst recycling : Recover triethylamine via distillation .
  • Waste minimization : Use membrane technologies (e.g., nanofiltration) for solvent recovery .

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